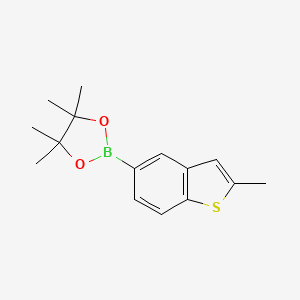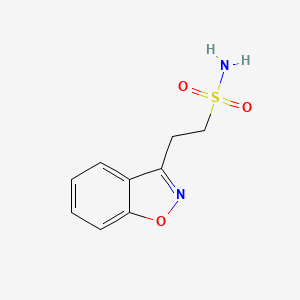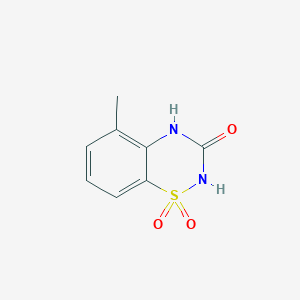
4,4,5,5-tetramethyl-2-(2-methyl-1-benzothiophen-5-yl)-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-tetramethyl-2-(2-methyl-1-benzothiophen-5-yl)-1,3,2-dioxaborolane (TMBTDB) is a novel organic compound that has recently been synthesized and studied for its potential applications in the scientific research field. TMBTDB is a boron-containing molecule with a high degree of structural complexity and a unique reactivity. It has been studied for its potential applications in the fields of materials science, organic synthesis, and catalysis.
Scientific Research Applications
4,4,5,5-tetramethyl-2-(2-methyl-1-benzothiophen-5-yl)-1,3,2-dioxaborolane has been studied for its potential applications in the fields of materials science, organic synthesis, and catalysis. In materials science, 4,4,5,5-tetramethyl-2-(2-methyl-1-benzothiophen-5-yl)-1,3,2-dioxaborolane has been used as a building block for the synthesis of polymers and other materials with unique properties. In organic synthesis, 4,4,5,5-tetramethyl-2-(2-methyl-1-benzothiophen-5-yl)-1,3,2-dioxaborolane has been used as a reagent for the synthesis of complex organic molecules. In catalysis, 4,4,5,5-tetramethyl-2-(2-methyl-1-benzothiophen-5-yl)-1,3,2-dioxaborolane has been used as a catalyst for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 4,4,5,5-tetramethyl-2-(2-methyl-1-benzothiophen-5-yl)-1,3,2-dioxaborolane is not yet fully understood. It is believed that the boron atom in the molecule acts as a Lewis acid, which can react with other molecules to form new bonds. The reaction is believed to be facilitated by the presence of the palladium catalyst.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4,4,5,5-tetramethyl-2-(2-methyl-1-benzothiophen-5-yl)-1,3,2-dioxaborolane are not yet fully understood. However, it is believed that the boron atom in the molecule may have some effect on the activity of enzymes and other proteins.
Advantages and Limitations for Lab Experiments
The advantages of using 4,4,5,5-tetramethyl-2-(2-methyl-1-benzothiophen-5-yl)-1,3,2-dioxaborolane in laboratory experiments include its high purity, its low cost, and its ease of synthesis. The limitations of using 4,4,5,5-tetramethyl-2-(2-methyl-1-benzothiophen-5-yl)-1,3,2-dioxaborolane in laboratory experiments include its instability in air and its low solubility in organic solvents.
Future Directions
The potential future directions for the use of 4,4,5,5-tetramethyl-2-(2-methyl-1-benzothiophen-5-yl)-1,3,2-dioxaborolane include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in materials science, organic synthesis, and catalysis. Additionally, further research into the synthesis of 4,4,5,5-tetramethyl-2-(2-methyl-1-benzothiophen-5-yl)-1,3,2-dioxaborolane and its derivatives could lead to the development of new compounds with unique properties. Finally, further research into the use of 4,4,5,5-tetramethyl-2-(2-methyl-1-benzothiophen-5-yl)-1,3,2-dioxaborolane in drug development could lead to the development of new drugs with improved efficacy and safety profiles.
Synthesis Methods
The synthesis of 4,4,5,5-tetramethyl-2-(2-methyl-1-benzothiophen-5-yl)-1,3,2-dioxaborolane involves the use of a palladium-catalyzed cross-coupling reaction between 4,4,5,5-tetramethyl-2-bromo-1,3,2-dioxaborolane and 2-methyl-1-benzothiophen-5-yl bromide. The reaction is conducted in the presence of a palladium catalyst and a base, such as sodium hydroxide. The reaction is typically carried out in an inert atmosphere, such as argon, at a temperature of 80-100°C. The reaction typically takes 3-5 hours to complete, and yields a product that is >95% pure.
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-methyl-1-benzothiophen-5-yl)-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BO2S/c1-10-8-11-9-12(6-7-13(11)19-10)16-17-14(2,3)15(4,5)18-16/h6-9H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJQFSAOXWERHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)SC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-(2-methylbenzo[b]thiophen-5-yl)-1,3,2-dioxaborolane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B6601045.png)
![3,6-diazatricyclo[6.1.1.0,1,6]decan-5-one](/img/structure/B6601057.png)
![5-bromo-6-chloro-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B6601064.png)
![rac-(3aR,6aS)-hexahydrofuro[3,4-b]furan-4,6-dione](/img/structure/B6601068.png)
![5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide](/img/structure/B6601078.png)
![5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl fluoride](/img/structure/B6601087.png)

![2-{2-[4-(dimethylamino)phenyl]-1,3-benzothiazol-6-yl}acetic acid](/img/structure/B6601097.png)
